RG108
Overview
Description
It is a small molecule that has garnered significant attention due to its ability to inhibit DNA methylation, a crucial epigenetic modification involved in gene expression regulation and genome stability . RG108 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research and epigenetic therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RG108 involves the reaction of L-tryptophan with phthalic anhydride. The process typically includes the following steps:
Condensation Reaction: L-tryptophan is reacted with phthalic anhydride in the presence of a suitable solvent such as acetic acid or dimethylformamide (DMF).
Heating: The reaction mixture is heated to facilitate the formation of the N-phthalyl-L-tryptophan compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: RG108 primarily undergoes reactions related to its role as a DNA methyltransferase inhibitor. These reactions include:
Binding to DNA Methyltransferase: this compound binds directly to the active site of DNA methyltransferase enzymes, inhibiting their activity.
Epigenetic Modulation: By inhibiting DNA methyltransferase, this compound induces demethylation of genomic DNA, leading to reactivation of epigenetically silenced genes.
Common Reagents and Conditions:
Reagents: L-tryptophan, phthalic anhydride, acetic acid, dimethylformamide (DMF).
Conditions: Heating the reaction mixture, followed by purification techniques such as recrystallization or chromatography.
Major Products Formed: The primary product formed from the synthesis of this compound is N-phthalyl-L-tryptophan. In biological systems, this compound induces demethylation of DNA, leading to the reactivation of tumor suppressor genes and other epigenetically silenced genes .
Scientific Research Applications
RG108 has a wide range of scientific research applications, including but not limited to:
Epigenetic Therapy: this compound is used to study the effects of DNA methylation and demethylation on gene expression and genome stability.
Neurobiology: this compound has been investigated for its potential to modulate epigenetic changes in neurological disorders.
Cardiology: Research has explored the use of this compound in modulating epigenetic changes in cardiovascular diseases.
Stem Cell Research: this compound has been used to enhance the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).
Mechanism of Action
RG108 exerts its effects by directly binding to the active site of DNA methyltransferase enzymes, thereby inhibiting their activity. This inhibition prevents the methylation of cytosine residues in DNA, leading to the demethylation of genomic DNA . The demethylation process results in the reactivation of epigenetically silenced genes, including tumor suppressor genes . This compound specifically targets DNA methyltransferase 1 (DNMT1), which plays a crucial role in maintaining DNA methylation patterns during DNA replication .
Comparison with Similar Compounds
RG108 is unique among DNA methyltransferase inhibitors due to its non-nucleoside structure and specific mechanism of action. Similar compounds include:
5-Azacytidine: A nucleoside analog that incorporates into DNA and RNA, leading to the inhibition of DNA methyltransferase and subsequent DNA demethylation.
This compound’s non-nucleoside structure allows it to inhibit DNA methyltransferase without causing covalent enzyme trapping, making it a valuable tool for studying epigenetic modifications and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-17-13-6-1-2-7-14(13)18(23)21(17)16(19(24)25)9-11-10-20-15-8-4-3-5-12(11)15/h1-8,10,16,20H,9H2,(H,24,25)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTXLHAHLXOAKV-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CNC4=CC=CC=C43)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017660 | |
Record name | (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
48208-26-0 | |
Record name | RG108 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048208260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.